N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide
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Overview
Description
N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological and chemical properties Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide typically involves the condensation of benzimidazole derivatives with appropriate acylating agents. One common method involves the reaction of benzimidazole with 2-methoxy-N-methylacetamide in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may require solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., NaCl), amines (e.g., NH3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(benzimidazol-2-ylmethyl)-2-methoxyacetamide
- N-(benzimidazol-2-ylmethyl)-N-methylacetamide
- N-(benzimidazol-2-ylmethyl)-2-methoxy-N-ethylacetamide
Uniqueness
N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide is unique due to the presence of both methoxy and methylacetamide functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity to molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide |
InChI |
InChI=1S/C12H15N3O2/c1-15(12(16)8-17-2)7-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7-8H2,1-2H3,(H,13,14) |
InChI Key |
GYPDEGMCCYACRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)COC |
Origin of Product |
United States |
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